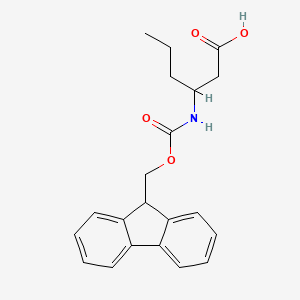

N-Fmoc-(+/-)-3-aminohexanoic acid

概要

説明

N-Fmoc-(+/-)-3-aminohexanoic acid is a type of amino acid derivative that is frequently used in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, serves as a protective group for the amine part of the molecule during synthesis . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of N-Fmoc-(+/-)-3-aminohexanoic acid involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to introduce the Fmoc group . The Fmoc group can be removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The molecular structure of N-Fmoc-(+/-)-3-aminohexanoic acid is characterized by the presence of the Fmoc group, which is a fluorene group with strong UV absorption properties . The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is removed by base, typically piperidine . This deprotection releases a fluorene group, which can serve as a useful indicator of synthesis success due to its strong UV absorption properties .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-(+/-)-3-aminohexanoic acid are largely determined by the presence of the Fmoc group . This group imparts certain characteristics to the compound, such as strong UV absorption properties .科学的研究の応用

Biomedical Applications

N-Fmoc-(+/-)-3-aminohexanoic acid is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Antimicrobial Applications

The compound has been used in the development of antimicrobial potency of Fmoc-Phe-Phe dipeptide hydrogels with encapsulated porphyrin chromophores . These hydrogels are cytocompatible and display antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria . Therefore, these hydrogels present a promising alternative for combating bacterial infections in the face of growing antimicrobial resistance concerns .

Proteomics Studies

N-Fmoc-L-alanine, a similar compound, is potentially useful for proteomics studies and solid phase peptide synthesis techniques . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Preparation of Phosphoserine-Containing Tetrapeptides

N-Fmoc-3-(2-naphthyl)-D-alanine, another similar compound, is an intermediate used in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups as inhibitors of the BRCA1 protein .

作用機序

Target of Action

N-Fmoc-(+/-)-3-aminohexanoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, is primarily used as a biochemical reagent . It is a type of Fmoc-amino acid, which are widely used as building blocks in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets through the process of peptide bond formation, which is a key step in peptide synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . During this process, the Fmoc group is removed, allowing the amino acid to form a peptide bond with the next amino acid in the sequence . This process is repeated until the desired peptide chain is formed .

Pharmacokinetics

For instance, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Result of Action

The result of the compound’s action is the formation of a peptide chain with the correct sequence of amino acids . This is crucial for the function of the resulting peptide or protein, as the sequence of amino acids determines the structure and function of the peptide or protein .

Action Environment

The action of N-Fmoc-(+/-)-3-aminohexanoic acid is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the environment can affect the stability of the Fmoc group and hence the efficiency of peptide synthesis . Additionally, the temperature and solvent used can also influence the efficiency of peptide synthesis .

Safety and Hazards

将来の方向性

The use of Fmoc-protected amino acids like N-Fmoc-(+/-)-3-aminohexanoic acid in peptide synthesis is expected to continue due to the advantages they offer, such as high-quality building blocks and straightforward synthetic access to a broad range of peptide derivatives . The development of peptide drugs has become one of the hottest topics in pharmaceutical research, and the use of Fmoc chemistry is a key part of this trend .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFHGLNHSVMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202233 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-aminohexanoic acid | |

CAS RN |

282524-94-1 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)